

"6-Bromo-3-iodoquinolin-4-OL chemical structure and IUPAC name"

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Compound of Interest

Compound Name: 6-Bromo-3-iodoquinolin-4-OL

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An In-depth Technical Guide to 6-Bromo-3-iodoquinolin-4-ol

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, and a proposed synthetic pathway for **6-Bromo-3-iodoquinolin-4-ol**. Due to the limited availability of direct experimental data for this specific compound, this guide also includes detailed experimental protocols for the synthesis of the closely related and synthetically important precursor, 6-bromoquinolin-4-ol, which is a key intermediate in the synthesis of various biologically active molecules.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and IUPAC Name

The chemical structure of **6-Bromo-3-iodoquinolin-4-ol** is based on a quinoline core. The quinoline ring is substituted with a bromine atom at the 6th position, an iodine atom at the 3rd position, and a hydroxyl group at the 4th position.

Chemical Structure:

IUPAC Name: **6-Bromo-3-iodoquinolin-4-ol**

It is important to note that 4-hydroxyquinolines can exist in equilibrium with their keto tautomer, 4-quinolones. Therefore, **6-Bromo-3-iodoquinolin-4-ol** is expected to exist in equilibrium with

its tautomeric form, 6-Bromo-3-iodo-1H-quinolin-4-one.

Physicochemical Properties (Predicted)

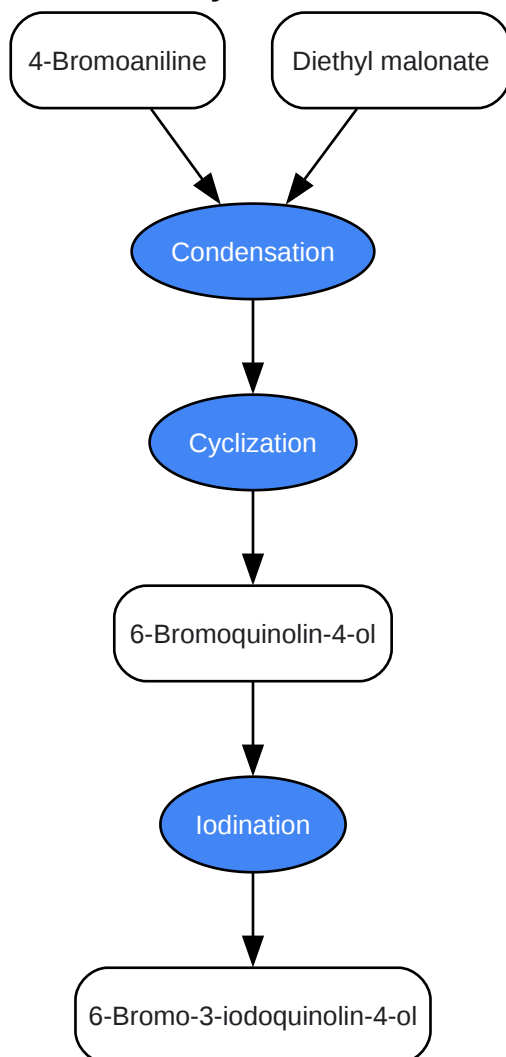
While experimental data for **6-Bromo-3-iodoquinolin-4-ol** is not readily available, the following table summarizes the predicted physicochemical properties for the closely related compound, 6-Bromo-3-iodoquinoline. These values can serve as an estimation for the target compound.

Property	Value	Source
Molecular Formula	C ₉ H ₅ BrIN	PubChem[2]
Molecular Weight	333.95 g/mol	PubChem[2]
XLogP3	3.5	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	1	PubChem[2]
Rotatable Bond Count	0	PubChem[2]

Proposed Synthetic Pathway

A plausible synthetic route to **6-Bromo-3-iodoquinolin-4-ol** can be extrapolated from the known synthesis of related quinoline derivatives. A key intermediate in this proposed pathway is 6-bromoquinolin-4-ol. The following diagram illustrates a potential synthetic workflow.

Proposed Synthetic Pathway for 6-Bromo-3-iodoquinolin-4-ol



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Caption: Proposed synthetic workflow for **6-Bromo-3-iodoquinolin-4-ol**.

Experimental Protocols

While a specific protocol for the synthesis of **6-Bromo-3-iodoquinolin-4-ol** is not available in the reviewed literature, a detailed experimental procedure for the synthesis of the key intermediate, 6-bromoquinolin-4-ol, is provided below. This protocol is based on established methods for quinoline synthesis.^[1]

Synthesis of 6-Bromoquinolin-4-ol

This synthesis involves the reaction of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in ether.

Materials and Reagents:

Reagent	Quantity
5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione	10.110 g (0.031 mol)
Ether	110.793 g (0.65 mol)
Petroleum ether	As needed
Ethyl acetate	As needed

Procedure:

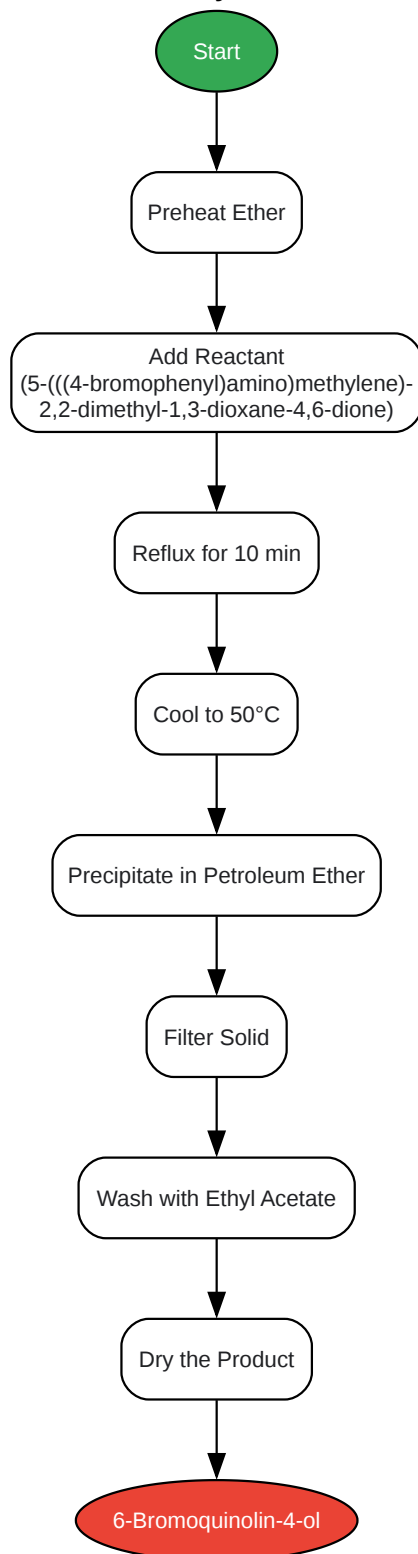
- Preheat the ether solvent.
- Slowly add 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione to the preheated ether.
- Stir the mixture at reflux for 10 minutes.
- After the reaction is complete, cool the reaction solution to 50 °C.
- Slowly add the resulting mixture to petroleum ether at room temperature and stir for 10 minutes.
- Filter the precipitated solid.
- Wash the solid with ethyl acetate.
- Dry the solid to obtain the yellowish product of 6-bromoquinolin-4-ol.

Expected Yield: 4.163 g (59.89%).[\[1\]](#)

The subsequent iodination of 6-bromoquinolin-4-ol at the 3-position would yield the target compound, **6-Bromo-3-iodoquinolin-4-ol**. This could potentially be achieved using an appropriate iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). Further experimental work would be required to optimize the conditions for this transformation.

The following diagram illustrates the experimental workflow for the synthesis of 6-bromoquinolin-4-ol.

Experimental Workflow for the Synthesis of 6-Bromoquinolin-4-ol

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Caption: Step-by-step workflow for the synthesis of 6-bromoquinolin-4-ol.

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References

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